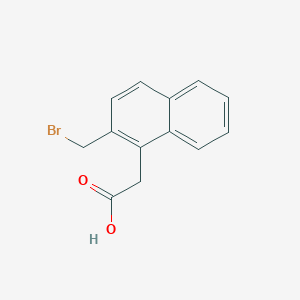

2-(Bromomethyl)naphthalene-1-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

2-[2-(bromomethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H11BrO2/c14-8-10-6-5-9-3-1-2-4-11(9)12(10)7-13(15)16/h1-6H,7-8H2,(H,15,16) |

InChI Key |

MNDVQIZCLRTNMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl Naphthalene 1 Acetic Acid

Retrosynthetic Disconnection Approaches to the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 2-(bromomethyl)naphthalene-1-acetic acid, the primary disconnections focus on the carbon-carbon bond of the acetic acid side chain and the carbon-bromine bond of the bromomethyl group.

A logical retrosynthetic approach would first disconnect the C-Br bond, leading to the precursor 2-(hydroxymethyl)naphthalene-1-acetic acid or 2-methylnaphthalene-1-acetic acid. The former can be converted to the target compound via a substitution reaction, while the latter would require a radical bromination. Further disconnection of the acetic acid side chain from the naphthalene (B1677914) ring points to naphthalene itself or a substituted naphthalene as the starting material. This leads to two main synthetic strategies:

Linear Synthesis: Building the naphthalene-1-acetic acid core first, followed by the introduction of the bromomethyl group.

Convergent Synthesis: Preparing a naphthalene precursor already containing a suitable functional group at the 2-position that can be readily converted to a bromomethyl group, and then constructing the acetic acid side chain at the 1-position.

Synthetic Pathways to the Naphthalene-1-acetic acid Core

The synthesis of the naphthalene-1-acetic acid core is a critical step. Several methods have been developed, ranging from classical condensation reactions to modern palladium-catalyzed strategies.

Condensation Reactions for Naphthaleneacetic Acid Synthesis

A direct and industrially significant method for synthesizing 1-naphthaleneacetic acid is the condensation reaction between naphthalene and chloroacetic acid. chemicalbook.com This reaction is typically carried out at high temperatures, often in the presence of a catalyst. chemicalbook.comacs.org Various catalysts have been investigated to improve the yield and reaction conditions. For instance, the use of potassium chloride or aluminum powder has been reported. chemicalbook.com Another study detailed the use of ferric salts as effective catalysts, noting that the presence of small amounts of iron in coal tar naphthalene could promote the condensation. acs.org The reaction temperature and time are crucial parameters, with optimal yields often achieved by carefully controlling the heating profile. acs.orgstackexchange.com For example, one procedure involves heating the reactants to 200°C over ten hours and then to 218°C over the subsequent ten hours. acs.orgstackexchange.com

| Reactants | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Naphthalene, Chloroacetic acid | Potassium chloride/Aluminum powder | 200 | Not specified | Not specified |

| Naphthalene, Chloroacetic acid | Ferric oxide, Potassium bromide | 200-218 | 20 | 70 |

Palladium-Catalyzed Annulation and Carboannulation Strategies

Modern synthetic methods, particularly those involving transition metal catalysis, offer alternative routes to naphthalene derivatives. Palladium-catalyzed annulation reactions have emerged as powerful tools for constructing complex cyclic systems. nih.govacs.org These strategies can involve the reaction of ortho-haloaryl aldehydes with alkynes or other coupling partners to build the naphthalene ring system. While specific examples for the direct synthesis of naphthalene-1-acetic acid via this method are less common in the provided context, the general principle of palladium-catalyzed annulation offers a potential pathway for constructing the core structure with high efficiency and selectivity. researchgate.net

Multistep Conversions from Readily Available Naphthalene Precursors

A common and versatile approach to 1-naphthaleneacetic acid involves a multi-step sequence starting from naphthalene. A well-established route proceeds through the formation of 1-chloromethylnaphthalene, followed by cyanation and subsequent hydrolysis. google.comgoogle.comsciencemadness.org

The initial step, chloromethylation of naphthalene, is typically achieved by reacting naphthalene with paraformaldehyde and hydrochloric acid. google.comgoogle.com The resulting 1-chloromethylnaphthalene is then converted to 1-naphthaleneacetonitrile by reaction with a cyanide salt, such as sodium cyanide. google.comgoogle.com Finally, hydrolysis of the nitrile group, usually under basic conditions with sodium hydroxide, yields 1-naphthaleneacetic acid. google.comgoogle.com

Another pathway starts from methylnaphthalene, which can be oxidized and further functionalized to introduce the carboxylic acid moiety. bloomtechz.com This can involve reactions like oxidation, methylolation, and carboxylation to arrive at the desired product. bloomtechz.com

| Starting Material | Key Intermediates | Reagents |

| Naphthalene | 1-Chloromethylnaphthalene, 1-Naphthaleneacetonitrile | Paraformaldehyde, HCl, NaCN, NaOH |

| Methylnaphthalene | - | Oxidizing agents, Formaldehyde, Carboxylating agents |

Strategies for Introducing the 2-(Bromomethyl) Moiety

Once the naphthalene-1-acetic acid core is established (or a suitable precursor is in hand), the next critical step is the introduction of the bromomethyl group at the 2-position.

Selective Bromomethylation of Naphthalene Ring Systems

The direct introduction of a bromomethyl group onto a pre-existing naphthalene ring system is a key strategy. This is often accomplished through the bromination of a methyl group at the desired position. For instance, the selective benzylic bromination of 2-methylnaphthalene (B46627) can be achieved using bromine in the presence of a catalyst like lanthanum acetate (B1210297) hydrate (B1144303). lookchem.com

Photochemical bromination is another effective method. For example, 1-methylnaphthalene (B46632) can be brominated in an aqueous biphasic system under photochemical conditions to yield 1-(bromomethyl)naphthalene. scirp.orgscirp.org This method is advantageous as it can produce a product of sufficient purity to be used in subsequent steps without extensive purification. scirp.orgscirp.org

Alternatively, if the precursor is 2-(hydroxymethyl)naphthalene-1-acetic acid, the hydroxyl group can be converted to a bromine atom using standard brominating agents such as phosphorus tribromide or thionyl bromide.

| Precursor | Reagent | Conditions | Product |

| 2-Methylnaphthalene | Bromine, Lanthanum acetate hydrate | Heptane | 2-(Bromomethyl)naphthalene (B188764) |

| 1-Methylnaphthalene | Bromine | Aqueous biphasic system, Photochemical | 1-(Bromomethyl)naphthalene |

| 2-(Hydroxymethyl)naphthalene-1-acetic acid | PBr₃ or SOBr₂ | Not specified | This compound |

Bromination of Methyl-Substituted Naphthalenes

A primary and effective method for introducing the bromomethyl group onto the naphthalene scaffold is through the radical bromination of a methyl-substituted naphthalene precursor, such as 2-methylnaphthalene-1-acetic acid or a protected ester derivative. This transformation, known as benzylic bromination, selectively targets the methyl group attached to the aromatic ring, leaving the aromatic ring itself untouched. The most common reagent for this purpose is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

The reaction proceeds via a free radical mechanism. The initiator or ultraviolet light generates a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the brominating agent to form the bromomethyl product and a new bromine radical, propagating the chain reaction.

A typical procedure involves dissolving the methylnaphthalene precursor in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or heptane. prepchem.comlookchem.com The mixture is then treated with N-bromosuccinimide and a catalytic amount of a radical initiator. prepchem.com The reaction is heated to reflux until the denser NBS is consumed and converted into succinimide, which floats on the surface of the reaction mixture. prepchem.com Photochemical methods, which avoid the need for chemical initiators, have also been successfully applied for the bromination of methylnaphthalenes in biphasic aqueous systems. scirp.orgscirp.org

Table 1: Conditions for Benzylic Bromination of Methylnaphthalenes

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylnaphthalene | N-Bromosuccinimide | Azo-bis-isobutyronitrile (AIBN) | Carbon Tetrachloride | 60% | prepchem.com |

| 2-Methylnaphthalene | Bromine | Lanthanum acetate hydrate (catalyst) | Heptane | N/A | lookchem.com |

| 1-Methylnaphthalene | Bromine | Photochemical (light) | Aqueous biphasic system | N/A | scirp.orgscirp.org |

Conversion of Hydroxymethyl Naphthalene Precursors to Bromomethyl Analogs

An alternative pathway to the bromomethyl group involves the conversion of a hydroxymethyl naphthalene precursor. This route would begin with a molecule such as 2-(hydroxymethyl)naphthalene-1-acetic acid. The hydroxyl group of the hydroxymethyl moiety can be transformed into a good leaving group and substituted with a bromide ion.

Standard reagents for this conversion include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or concentrated hydrobromic acid (HBr). The reaction with PBr₃ is common for converting primary alcohols to alkyl bromides. The mechanism involves the initial reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester intermediate. The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the leaving group to yield the desired 2-(bromomethyl)naphthalene derivative. This method is often preferred for its mild conditions and high yields. The hydrolysis of 2-(bromomethyl)naphthalene to form 2-(hydroxymethyl)naphthalene is a known reaction, confirming the chemical viability of this interconversion. biosynth.com

Integrated Synthetic Routes and Challenges in Regioselectivity

The synthesis of this compound presents significant challenges in regioselectivity, as the two different functional groups must be introduced at specific positions on the naphthalene ring. An integrated synthetic strategy must carefully consider the directing effects of the substituents and the choice of reaction conditions to favor the desired 1,2-disubstitution pattern.

A plausible synthetic route could commence with 2-methylnaphthalene. The first major challenge is the regioselective introduction of the acetic acid group at the C1 position. Electrophilic substitution on 2-methylnaphthalene typically favors the 1-position due to the activating, ortho-directing nature of the methyl group. chegg.com However, achieving this selectively can be complex, and mixtures of isomers are possible.

Once the 2-methylnaphthalene-1-acetic acid precursor is obtained, the next critical step is the selective bromination of the methyl group. As discussed in section 2.3.2, this is best achieved under radical conditions (e.g., NBS with AIBN or light). These conditions are crucial for ensuring benzylic bromination occurs rather than electrophilic aromatic substitution on the naphthalene ring. Electrophilic bromination of naphthalene, which occurs in the presence of a Lewis acid like FeBr₃, would preferentially attack the electron-rich aromatic ring, primarily at alpha positions, leading to undesired byproducts. chegg.com Therefore, the exclusion of Lewis acids and the use of radical conditions are paramount for the regioselectivity of this step.

Chemical Reactivity and Mechanistic Transformations of 2 Bromomethyl Naphthalene 1 Acetic Acid

Reactivity Profiles of the Bromomethyl Group (-CH₂Br)

The bromomethyl group is a key reactive site, primarily functioning as an electrophile. Its position on the naphthalene (B1677914) ring, analogous to a benzylic halide, significantly influences its reactivity. Benzylic halides are notably reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations or radicals, through resonance. quora.comlibretexts.org

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2 Pathways)

The C-Br bond in the bromomethyl group is polarized, making the benzylic carbon susceptible to attack by nucleophiles. This substitution can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism, with the operative pathway being highly dependent on the reaction conditions. quora.com

Sₙ1 Pathway: This mechanism involves a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. quora.comlibretexts.org The positive charge is delocalized across the naphthalene ring system, which greatly stabilizes this intermediate. quora.comquora.com This pathway is favored by conditions such as polar protic solvents (e.g., water, ethanol), which can solvate both the leaving group and the carbocation, and by the use of weak nucleophiles. quora.comstackexchange.com

Sₙ2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF). quora.com Although the substrate is sterically more hindered than a simple methyl halide, the electronic stabilization of the transition state by the naphthalene ring enhances its reactivity in Sₙ2 reactions. youtube.com Primary benzylic halides, like the one in the title compound, are known to react readily via the Sₙ2 pathway. youtube.com

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻CN, ⁻OR, RCOO⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO, DMF) |

| Intermediate | Resonance-stabilized benzylic carbocation | Pentacoordinate transition state |

| Kinetics | First-order (rate = k[substrate]) | Second-order (rate = k[substrate][nucleophile]) |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While palladium-catalyzed cross-coupling reactions traditionally involve aryl or vinyl halides, the scope has expanded to include sp³-hybridized carbons, such as those in benzylic halides. nih.govacs.orgacs.org These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzylic bromide with an organoboron compound, typically an arylboronic acid or its ester/trifluoroborate salt, in the presence of a palladium catalyst and a base. nih.govacs.orgrsc.orgnih.gov This method provides a direct route to synthesizing diarylmethane derivatives, which are significant structural motifs in many biologically active molecules. nih.govacs.org Both palladium and copper-based catalytic systems have been developed for this transformation. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org However, benzylic halides can also be used as substrates. wikipedia.orgbyjus.comrsc.org The reaction with an alkene, catalyzed by a palladium complex, would lead to the formation of a substituted allyl naphthalene derivative. Nickel-catalyzed variants have also been developed that can proceed at room temperature. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an organic halide. libretexts.orgwikipedia.orgorganic-chemistry.org While most common with sp² halides, the Sonogashira coupling of sp³-hybridized benzylic halides has been reported, typically requiring both palladium and copper(I) co-catalysts. rsc.orgthieme-connect.comorganic-chemistry.org This transformation would yield a propargylnaphthalene derivative.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-BF₃K | Pd Catalyst (e.g., PdCl₂(dppf)), Base | Diaryl- or Aryl-Alkylmethane |

| Heck | Alkene (e.g., H₂C=CHR) | Pd Catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Internal Alkyne |

Redox Chemistry Involving the Bromomethyl Group

The benzylic position is susceptible to both oxidation and reduction reactions.

Oxidation: The bromomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, oxidation of benzyl (B1604629) bromides to aldehydes can be achieved under certain conditions, such as a modified Kornblum oxidation. researchgate.net More vigorous oxidation, for example using agents like potassium permanganate (B83412) or hydrogen peroxide with a tungstate (B81510) catalyst, can convert the benzylic position directly to a carboxylic acid. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This would transform 2-(bromomethyl)naphthalene-1-acetic acid into a naphthalene dicarboxylic acid derivative.

Reduction (Dehalogenation): The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen. This dehalogenation can be accomplished using various reducing agents, including organotin hydrides (e.g., tributyltin hydride) via a radical mechanism, or systems like phosphonic acid with iodine. acs.orgnih.gov Electrochemical methods have also been employed for the reduction of benzyl bromides. rsc.orgacs.org This reaction would convert the parent compound into 2-methylnaphthalene-1-acetic acid.

Reactivity Profiles of the Acetic Acid Group (-CH₂COOH)

The carboxylic acid group is a versatile functional handle that primarily undergoes reactions involving the acidic proton or nucleophilic attack at the carbonyl carbon.

Esterification and Amidation Transformations

These are fundamental derivatizations of the carboxylic acid group.

Esterification: The compound can be converted to its corresponding esters by reacting with an alcohol. This is typically achieved under acidic conditions (Fischer esterification) or by using coupling agents to activate the carboxylic acid.

Amidation: Reaction with a primary or secondary amine yields the corresponding amide. This transformation generally requires the activation of the carboxylic acid, for instance, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), or more commonly, through the use of peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H⁺ (cat.) | Methyl 2-(bromomethyl)naphthalene-1-acetate |

| Ethanol (B145695) (CH₃CH₂OH), DCC | Ethyl 2-(bromomethyl)naphthalene-1-acetate | |

| Amidation | Ammonia (NH₃), Coupling Agent (e.g., EDC) | 2-(2-(Bromomethyl)naphthalen-1-yl)acetamide |

| Benzylamine (BnNH₂), Coupling Agent (e.g., HATU) | N-Benzyl-2-(2-(bromomethyl)naphthalen-1-yl)acetamide |

Derivatization for Heterocyclic Ring Formation

The bifunctional nature of this compound, possessing both an electrophilic center (-CH₂Br) and a nucleophilic/acylating center (-CH₂COOH), makes it a valuable precursor for the synthesis of fused heterocyclic systems. The acetic acid moiety can be used to construct a new ring fused to the naphthalene core. nih.govrsc.org

For example, the carboxylic acid can be activated and then reacted with a dinucleophile. A reaction with hydrazine (B178648) (H₂NNH₂), for instance, could lead to the formation of a pyridazinone ring system. Similarly, reaction with hydroxylamine (B1172632) could form oxazinone derivatives. Intramolecular reactions are also plausible; for example, conversion of the acid to an acyl halide followed by a Friedel-Crafts-type acylation could lead to a new fused ketone, which could then be a substrate for further heterocycle synthesis. The combination of the two reactive sites allows for tandem or one-pot reactions to build complex molecular architectures. nih.gov

Coordination Chemistry and Ligand Properties

While specific studies on the coordination chemistry of this compound are not extensively documented in the reviewed literature, its properties as a ligand can be inferred from the behavior of related naphthalene-based acetic acids. sciencemadness.orgbdu.ac.inwiley-vch.de Carboxylate groups are known to be versatile ligands, capable of coordinating to metal ions in various modes. sciencemadness.orgbdu.ac.in The deprotonated carboxylate of this compound would be expected to bind to metal centers.

The presence of the bromomethyl group introduces additional complexity and potential for unique coordination behavior. The bromine atom could potentially engage in weaker interactions with a metal center, or the methylene (B1212753) group could be involved in steric hindrance affecting the coordination of the carboxylate. Furthermore, the possibility of the bromomethyl group participating in secondary reactions after initial coordination cannot be discounted.

The typical coordination modes for carboxylato ligands derived from naphthalene-based acetic acids include monodentate, bidentate chelating, and various bridging modes. sciencemadness.org These are summarized in the table below. The specific mode of coordination for this compound would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. bdu.ac.in

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. |

| Bidentate Bridging | The carboxylate group bridges two different metal ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation. |

| Tridentate Bridging | The carboxylate group bridges multiple metal ions, utilizing both oxygen atoms and potentially other parts of the ligand. |

This table illustrates the common coordination modes of carboxylate ligands, which are expected to be relevant for this compound.

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The naphthalene core is generally more reactive towards electrophiles than benzene (B151609). researchgate.net The regioselectivity of EAS on a substituted naphthalene, such as this compound, is governed by the electronic and steric effects of the existing substituents.

Halogenation: The introduction of a halogen (e.g., Br₂, Cl₂) to the naphthalene ring would likely require a Lewis acid catalyst. The position of substitution will be determined by the directing effects of the bromomethyl and acetic acid groups.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂) onto the naphthalene core. The directing effects of the substituents will again play a crucial role in determining the position of the incoming nitro group.

The directing effects of the substituents on the naphthalene ring are critical in predicting the outcome of electrophilic aromatic substitution reactions.

Acetic Acid Moiety at C1: The acetic acid group at the 1-position is an electron-withdrawing group due to the carbonyl functionality. In naphthalene systems, an electron-withdrawing group at the 1-position generally directs incoming electrophiles to the 5- and 8-positions of the same ring, and to a lesser extent, to the 4-position. bdu.ac.in

Bromomethyl Moiety at C2: The bromomethyl group (-CH₂Br) is considered to be weakly deactivating due to the inductive effect of the electronegative bromine atom. However, it is an ortho-, para-director in benzene systems. In the naphthalene system, a deactivating group at the 2-position would be expected to direct incoming electrophiles primarily to the 5- and 8-positions.

The combined directing effects of these two groups would likely lead to a mixture of products, with substitution favored at the positions most activated (or least deactivated) by both groups. A summary of the expected directing effects is presented in the table below.

| Substituent | Position | Electronic Effect | Predicted Directing Influence |

| -CH₂COOH | 1 | Electron-withdrawing | 5-, 8-, and 4-positions |

| -CH₂Br | 2 | Weakly deactivating | 5- and 8-positions |

This table summarizes the anticipated directing effects of the substituents on the naphthalene core of this compound during electrophilic aromatic substitution.

Given the combined influence, it is plausible that electrophilic attack would preferentially occur at the 5- and 8-positions of the naphthalene ring system.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with a bromomethyl group and an acetic acid group in adjacent positions on the naphthalene core, presents the potential for intramolecular cyclization reactions. Such reactions are common for molecules containing suitably positioned reactive functional groups.

While specific literature detailing the intramolecular cyclization of this compound is scarce, the formation of a five-membered ring is a plausible outcome. Under basic conditions, the carboxylic acid could be deprotonated to form a carboxylate anion. This nucleophilic carboxylate could then displace the bromide ion from the adjacent bromomethyl group in an intramolecular SN2 reaction. This would lead to the formation of a lactone, specifically a derivative of acenaphthenone. The proposed product of such a cyclization would be acenaphthen-1(2H)-one-2-carboxylic acid .

Alternatively, under different conditions, other rearrangement or cyclization pathways could be envisioned, although these are more speculative without direct experimental evidence. Rearrangement reactions are typically driven by the formation of more stable intermediates, such as carbocations, and are often promoted by acidic or thermal conditions. bdu.ac.in

The potential for such intramolecular transformations highlights the synthetic utility of this compound as a precursor for more complex polycyclic structures.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(Bromomethyl)naphthalene-1-acetic acid would be expected to show distinct signals for each unique proton environment.

Aromatic Protons: The naphthalene (B1677914) ring system contains six aromatic protons. Due to the substitution pattern, these protons would likely appear as a series of complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on their position relative to the electron-withdrawing acetic acid group and the bromomethyl group.

Methylene (B1212753) Protons (-CH₂-Br): The two protons of the bromomethyl group would be expected to produce a singlet, as there are no adjacent protons to cause splitting. This signal would appear significantly downfield, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

Methylene Protons (-CH₂-COOH): The protons of the methylene group in the acetic acid moiety would also likely appear as a singlet. Its chemical shift would be influenced by the adjacent naphthalene ring and the carboxylic acid group, placing it in the region of 3.8-4.2 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and its signal is often broad. It would be expected to appear far downfield, typically above 10 ppm, and its presence could be confirmed by its disappearance upon shaking the sample with D₂O.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would show a separate signal for each unique carbon atom.

Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and would appear at the far downfield end of the spectrum, typically in the 170-180 ppm range.

Naphthalene Carbons: The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region, approximately from 120 to 140 ppm. The quaternary carbons (those bonded to the substituents) would have distinct chemical shifts compared to the protonated carbons.

Methylene Carbon (-CH₂-COOH): The carbon of the acetic acid methylene group would likely resonate in the 35-45 ppm range.

Methylene Carbon (-CH₂-Br): The carbon atom bonded to bromine would be expected in a similar region, around 30-40 ppm, with its exact position influenced by the deshielding effect of the halogen.

A hypothetical data table for expected chemical shifts is presented below.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -COOH | >10 (broad) | 170 - 180 |

| Aromatic-H | 7.0 - 8.5 (multiplets) | - |

| Aromatic-C | - | 120 - 140 |

| -CH₂Br | 4.5 - 5.0 (singlet) | 30 - 40 |

| -CH₂COOH | 3.8 - 4.2 (singlet) | 35 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be crucial for establishing the connectivity between the protons on the naphthalene ring, showing which protons are adjacent to one another. It would not show correlations for the singlet methylene or carboxylic acid protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). An HSQC spectrum would definitively link each proton signal from the naphthalene ring and the two methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The protons of the -CH₂Br group correlating to the carbons of the naphthalene ring to which it is attached.

The protons of the -CH₂COOH group correlating to its neighboring naphthalene carbons and the carbonyl carbon.

Aromatic protons correlating to other aromatic carbons within the same and adjacent rings.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₁₃H₁₁BrO₂). This allows for the calculation of its exact elemental composition, providing strong evidence for the molecular formula. The expected monoisotopic mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This high-precision measurement is a critical step in confirming the identity of the compound.

Analysis of Isotopic Patterns and Fragmentation Mechanisms

The presence of a bromine atom in the molecule would produce a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule or its fragments.

Analysis of the fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways for this compound under electron ionization (EI) would likely include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion [M-Br]⁺.

Loss of the carboxymethyl radical (•CH₂COOH): This would result in the formation of a 2-(bromomethyl)naphthalene (B188764) cation.

Benzylic cleavage: Cleavage of the C-C bond between the naphthalene ring and the acetic acid group could occur.

Loss of water (H₂O) from the carboxylic acid group, particularly under certain ionization conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: An FT-IR spectrum of the compound would be expected to show several key absorption bands:

O-H Stretch: A very broad and strong absorption band characteristic of the carboxylic acid O-H bond, typically found in the region of 2500-3300 cm⁻¹.

C=O Stretch: A sharp, strong absorption band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Aromatic Stretch: Absorption bands for the C-H bonds on the naphthalene ring would appear just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands for the methylene C-H bonds would be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: Multiple bands of variable intensity between 1450 and 1600 cm⁻¹ would correspond to the carbon-carbon double bond stretching within the naphthalene ring.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group would appear in the 1210-1320 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond would exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While the polar O-H and C=O groups would give weak signals, the non-polar C=C bonds of the aromatic naphthalene ring would be expected to produce strong Raman scattering bands, making it particularly useful for characterizing the aromatic core of the molecule.

Characteristic Absorption and Scattering Bands

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the specific vibrational modes of the molecule. While a dedicated spectrum for this compound is not publicly available, its characteristic bands can be reliably predicted from the well-documented spectra of its constituent functional groups: the 1-naphthaleneacetic acid core and the bromomethyl substituent. researchgate.netnih.gov

The IR and Raman spectra are expected to be dominated by several key vibrations:

Carboxylic Acid Group: The carboxylic acid moiety gives rise to some of the most distinct bands. A very strong and broad absorption band is anticipated in the IR spectrum between 2500 and 3300 cm⁻¹, corresponding to the O-H stretching vibration, which is typically broadened due to strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to produce a very strong and sharp band in the range of 1700-1725 cm⁻¹, characteristic of a carboxylic acid dimer. researchgate.net For 1-naphthaleneacetic acid, this C=O stretch is observed as a very strong band at 1683 cm⁻¹ in the FTIR spectrum. researchgate.net

Naphthalene Ring: The aromatic naphthalene core will exhibit multiple characteristic bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of medium to strong bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often intense, occur in the 700-900 cm⁻¹ range and are diagnostic of the substitution pattern on the naphthalene ring.

Bromomethyl Group: The CH₂ group will show symmetric and asymmetric stretching vibrations around 2850 and 2925 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear as a medium to strong band in the lower frequency "fingerprint" region, typically between 600 and 700 cm⁻¹.

The table below summarizes the expected vibrational bands based on analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500-3300 | Strong, Very Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H (CH₂) | Asymmetric Stretching | ~2925 | Medium |

| Aliphatic C-H (CH₂) | Symmetric Stretching | ~2850 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Very Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1450-1600 | Medium to Strong |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Strong |

| Aromatic C-H | Out-of-plane Bending | 700-900 | Strong |

| C-Br | Stretching | 600-700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. ufg.br For this compound, the naphthalene ring system acts as the primary chromophore, the part of the molecule responsible for absorbing light. The electronic transitions are primarily of the π → π* type, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the delocalized aromatic system. researchgate.net

The UV absorption spectrum of naphthalene itself shows three main absorption bands. The spectrum of 1-naphthyl acetate (B1210297), a closely related derivative, exhibits these bands shifted to longer wavelengths (bathochromic shift). researchgate.net It is expected that this compound would display a similar UV-Vis profile, characterized by absorption regions around 220 nm, 280 nm, and a weaker, structured band system above 300 nm. researchgate.net The acetic acid and bromomethyl groups act as auxochromes, which can subtly modify the absorption maxima and their intensities.

The π → π* transitions observed in the UV-Vis spectrum are a direct consequence of the conjugated and delocalized π-electron system of the naphthalene ring. The energy required for these transitions, and thus the wavelength of maximum absorbance (λ_max), is sensitive to the extent of conjugation. The presence of multiple absorption bands reflects the different energy gaps between the various occupied and unoccupied molecular orbitals of the aromatic system. The persistence of this characteristic naphthalene absorption profile confirms the retention of the aromatic system's integrity and provides a spectroscopic signature of its extensive electron delocalization.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, its solid-state architecture can be reliably inferred from the known structures of highly analogous compounds, such as 1-naphthaleneacetic acid and various isomers of di(bromomethyl)naphthalene. researchgate.netnih.gov X-ray crystallography would provide definitive information on the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules within the crystal lattice.

The molecular geometry is defined by the specific lengths of its chemical bonds and the angles between them. Based on crystallographic data from related structures, a set of expected values for these parameters can be compiled. The naphthalene ring is expected to be largely planar, with C-C bond lengths intermediate between single and double bonds, reflecting its aromatic character. The geometry around the sp³ hybridized carbon atoms of the methylene groups will be tetrahedral.

The following table presents typical bond lengths and angles derived from analogous structures.

| Bond/Angle | Type | Typical Value |

| C=C | Aromatic Ring | 1.36 - 1.42 Å |

| C-C | Ring-CH₂COOH | ~1.51 Å |

| C-C | Ring-CH₂Br | ~1.50 Å |

| C-Br | Bromomethyl | ~1.95 Å |

| C=O | Carboxylic Acid | ~1.25 Å |

| C-O | Carboxylic Acid | ~1.30 Å |

| C-C-C | Within Naphthalene Ring | ~120° |

| C-C-Br | Bromomethyl Group | ~109.5° |

| O=C-O | Carboxylic Acid | ~123° |

The packing of molecules in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to direct its supramolecular assembly.

Hydrogen Bonding: The most powerful directional interaction is expected to be the hydrogen bond between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring motif.

Halogen-Related Interactions: The bromine atom is a key participant in weaker, yet structurally significant, interactions. Studies on various di(bromomethyl)naphthalene isomers have shown the prevalence of Br···Br contacts (a form of halogen bonding) and weak C-H···Br hydrogen bonds in directing the crystal packing. researchgate.net These interactions often link molecules into chains or sheets.

π-π Stacking: The planar, electron-rich naphthalene rings are expected to engage in π-π stacking interactions. These attractive, non-covalent interactions contribute significantly to the cohesive energy of the crystal and typically involve offset or parallel-displaced arrangements of the aromatic rings of adjacent molecules.

| Intermolecular Interaction | Donor/Acceptor Groups Involved | Expected Role in Crystal Packing |

| Hydrogen Bonding | Carboxylic Acid (O-H···O=C) | Formation of robust dimeric synthons |

| Halogen Bonding | C-Br···Br-C | Linking molecules or dimers into chains |

| Weak Hydrogen Bonding | C-H···Br | Stabilizing and directing packing |

| π-π Stacking | Naphthalene Ring···Naphthalene Ring | Stabilizing layers or columns |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For naphthalene (B1677914) derivatives, these methods provide a microscopic understanding of their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and energetic properties of molecules.

In a study on naphthalene acetic acid (NAA), DFT calculations were employed to determine its molecular structure. The optimized geometric bond lengths and bond angles obtained through these computations showed good agreement with experimental X-ray diffraction data. ahievran.edu.trnih.gov This consistency between theoretical and experimental results validates the use of DFT for predicting the structural parameters of similar naphthalene derivatives, including 2-(Bromomethyl)naphthalene-1-acetic acid.

Table 1: Representative Calculated Bond Lengths and Angles for Naphthalene Acetic Acid (NAA) using DFT

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

| C=O Bond Length | 1.237 | 1.243 |

| C-O Bond Length | 1.348 | 1.321 |

| O-C=O Bond Angle | - | - |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For naphthalene acetic acid (NAA), HOMO and LUMO energy calculations have demonstrated that charge transfer occurs within the molecule. ahievran.edu.trnih.govresearchgate.net This intramolecular charge transfer is a key aspect of its chemical behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these frontier orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack.

In substituted naphthalenes, the nature and position of the substituent groups significantly affect the energies and distribution of the HOMO and LUMO. rsc.org For this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the conjugating effect of the naphthalene ring, would be expected to lower the HOMO and LUMO energy levels and influence the HOMO-LUMO gap, thereby modulating its reactivity. rsc.org

Table 2: Frontier Orbital Energies for a Naphthalene-Based Ligand

| Parameter | Energy (eV) |

| HOMO | -6.02 |

| LUMO | -2.31 |

| Energy Gap (ΔE) | 3.71 |

Data from a study on N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), a related naphthalene derivative. mdpi.com

Computational modeling of reaction pathways provides detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

For naphthalene, studies have explored its oxidation mechanisms initiated by hydroxyl radicals using DFT. researchgate.net These studies delineate the reaction pathways and calculate the kinetic rate constants. Similarly, the metabolic activation of naphthalene has been investigated through quantum mechanics/molecular mechanics (QM/MM) methods, revealing the different reaction pathways and their activation barriers. nih.govresearchgate.net

Mechanistic studies on the synthesis of naphthalene derivatives have also utilized DFT calculations to examine the energetics of proposed reaction pathways, including the identification of intermediates and transition states. nih.gov For this compound, similar computational approaches could be used to model its synthesis, degradation, and reactions with other molecules, providing a deeper understanding of its chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with the surrounding environment. nih.gov

MD simulations allow for the exploration of the conformational landscape of a molecule, identifying stable and transient geometries. The flexibility of the acetic acid side chain in this compound would allow for various spatial orientations relative to the rigid naphthalene core. MD simulations can map these conformational possibilities and determine their relative energies and populations.

While direct MD studies on this compound are not available, simulations of other flexible molecules demonstrate the utility of this approach. For example, MD simulations have been used to study the conformational and structural relaxations of polymers in melts. core.ac.uk

The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. easychair.orgeasychair.org MD simulations explicitly including solvent molecules provide a detailed picture of solute-solvent interactions and their impact on the solute's properties. nih.gov

Studies have shown that MD simulations are crucial for understanding solvent-mediated interactions, which can affect binding affinities and reaction mechanisms. easychair.org For instance, the solvation of naphthalene in ethanol (B145695) has been studied using MD simulations to predict crystal growth and shape. rsc.orgresearchgate.net In the case of this compound, MD simulations in different solvents could reveal how the solvent interacts with the polar carboxylic acid group and the bromomethyl group, and how this influences the molecule's conformational preferences and aggregation behavior. acs.org

Theoretical Insights into Intermolecular Interactions

Theoretical and computational chemistry offer powerful tools to elucidate the nature and strength of intermolecular interactions involving this compound. While specific experimental studies on the intermolecular forces of this particular compound are not extensively documented, theoretical models based on quantum mechanics can provide significant insights. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, often employed in density functional theory (DFT) studies, are instrumental in characterizing non-covalent interactions. nih.gov These interactions are crucial in determining the compound's crystal packing, solubility, and interactions with biological targets.

The molecular structure of this compound, featuring a carboxylic acid group, a bromomethyl group, and an aromatic naphthalene core, allows for a variety of intermolecular interactions:

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is expected to be hydrogen bonding, primarily mediated by the carboxylic acid group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This typically leads to the formation of strong, dimeric structures in the solid state, a common feature for carboxylic acids. gatech.edu Computational studies on similar aromatic carboxylic acids have quantified the strength of these hydrogen bonds, which exhibit a degree of covalent character. nih.gov

Halogen Bonding: The bromine atom in the bromomethyl group can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a neighboring molecule. The strength of this interaction can be comparable to that of conventional hydrogen bonds and plays a role in directing crystal architecture.

Van der Waals Forces: London dispersion forces and dipole-dipole interactions are also present. The polarizable naphthalene ring and the bromine atom contribute to significant dispersion forces, while the polar carboxylic acid and bromomethyl groups create local dipoles, leading to dipole-dipole interactions. gatech.edu

Theoretical calculations can model these interactions, providing data on interaction energies, equilibrium geometries, and the electronic nature of the bonds. For instance, QTAIM analysis can identify bond critical points (BCPs) between interacting atoms and analyze the electron density at these points to classify the interaction as either a shared (covalent) or closed-shell (electrostatic, van der Waals) interaction. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies

The chemical reactivity and physical properties of this compound are intrinsically linked to its molecular structure. Computational studies on related naphthalene derivatives provide a framework for understanding these relationships. pnu.edu.uaresearchgate.net

Structure-Reactivity:

The reactivity of this compound is dominated by the two functional groups attached to the naphthalene scaffold: the carboxylic acid and the bromomethyl group.

Carboxylic Acid Group: This group confers acidic properties to the molecule and is the site for reactions such as esterification, amidation, and salt formation. The reactivity of the carboxylic acid is influenced by the electron-withdrawing nature of the naphthalene ring and the bromomethyl substituent. Computational models can predict the pKa of the acid, offering a quantitative measure of its acidity.

Bromomethyl Group: The C-Br bond in the bromomethyl group is relatively weak, making the bromine a good leaving group in nucleophilic substitution reactions. This makes the benzylic carbon an electrophilic site, readily attacked by nucleophiles. This reactivity is central to its use as a building block in organic synthesis, for instance, in the alkylation of various substrates. vulcanchem.comlookchem.com Theoretical studies can map the electrostatic potential surface of the molecule to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity.

Computational chemistry can also be used to study reaction mechanisms and transition states. For example, DFT calculations can model the energy profile of a nucleophilic substitution reaction at the bromomethyl carbon, helping to understand the reaction kinetics.

Structure-Property:

The physical and chemical properties of the molecule are a direct consequence of its structure.

Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of the molecule's chemical behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net For naphthalene derivatives, these orbitals are typically delocalized over the aromatic system. Substituents like the carboxylic acid and bromomethyl groups can modulate the energies of these orbitals, thereby fine-tuning the molecule's electronic properties and reactivity. pnu.edu.uaresearchgate.net

Spectroscopic Properties: Computational methods are highly effective in predicting spectroscopic properties. For instance, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for related naphthalene compounds have shown good agreement with experimental data. pnu.edu.uavulcanchem.com These calculations can aid in the interpretation of experimental spectra and the structural elucidation of new derivatives.

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent positions or introducing new functional groups) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be established. These relationships are valuable for designing new molecules with desired chemical or physical characteristics.

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor for Advanced Naphthalene (B1677914) Derivatives with Tailored Functionalities

The inherent reactivity of 2-(Bromomethyl)naphthalene-1-acetic acid makes it an excellent starting material for the synthesis of a diverse range of naphthalene derivatives. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, azides, ethers, and thioethers.

Simultaneously, the carboxylic acid moiety provides a handle for another set of chemical modifications. It can be converted into esters, amides, or acid chlorides, or it can participate in coupling reactions. This orthogonal reactivity allows for the precise and controlled elaboration of the naphthalene core, leading to the creation of molecules with highly specific and tailored functionalities. For instance, the compound can be used to synthesize novel ligands for metal catalysis, fluorescent probes for biological imaging, or building blocks for pharmacologically active agents.

Below is a table summarizing the reactive sites and potential transformations:

| Reactive Site | Position | Type of Reaction | Potential Functional Groups Introduced |

| Bromomethyl | 2 | Nucleophilic Substitution | Amines, Azides, Ethers, Thioethers, Cyanides |

| Acetic Acid | 1 | Acyl Substitution, Coupling | Esters, Amides, Acid Halides, Anhydrides |

Role in Multi-Step Convergent and Divergent Organic Synthesis

The bifunctional nature of this compound is particularly advantageous in complex multi-step synthetic strategies. It can be effectively employed in both convergent and divergent synthetic plans.

Conversely, in a divergent synthesis , this compound can serve as a common intermediate from which a library of related compounds can be generated. By reacting the bromomethyl group with a series of different nucleophiles while keeping the carboxylic acid group protected, and then deprotecting and reacting the acid with another series of reagents, a multitude of distinct end products can be efficiently synthesized. This strategy is invaluable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Enabling Compound for the Construction of Complex Molecular Architectures and Materials

Beyond its use in the synthesis of discrete small molecules, this compound is a key component in the construction of larger, more complex molecular architectures and functional materials. The rigid naphthalene scaffold provides a well-defined structural element, while the two functional groups offer points for polymerization or for grafting onto surfaces.

For example, it can be used to create novel polymers with specific photophysical or electronic properties, where the naphthalene unit is incorporated into the polymer backbone or as a pendant group. The carboxylic acid can be used to anchor the molecule to metal oxide surfaces for applications in dye-sensitized solar cells or as a linker in the formation of metal-organic frameworks (MOFs). The bromomethyl group can be converted to other functionalities that can then participate in cross-linking reactions to form robust materials.

The versatility of this compound thus extends to materials science, where it enables the rational design and synthesis of materials with tailored properties for a variety of advanced applications.

Future Research Directions and Sustainable Synthetic Approaches

Development of Novel Catalytic and Asymmetric Synthetic Routes

The development of advanced catalytic systems is paramount for the efficient synthesis of complex molecules like 2-(bromomethyl)naphthalene-1-acetic acid. Research is moving towards catalytic processes that can construct the substituted naphthalene (B1677914) core from simple precursors in fewer steps. nih.govnih.gov For instance, ruthenium-catalyzed C–H functionalization presents a powerful method for building multifunctional naphthalenes from readily available starting materials. rsc.orgrsc.org This approach avoids the need for pre-functionalized substrates, which is a common requirement in traditional multi-step syntheses. rsc.org

A significant frontier is the development of asymmetric synthetic routes. While direct asymmetric synthesis of this compound is not yet prominent, the principles of catalytic asymmetric synthesis are highly applicable. Chiral catalysts, including transition metal complexes and organocatalysts, could be employed to control the stereochemistry during the formation of the acetic acid side chain or in subsequent transformations, leading to enantiomerically pure products.

Advancements in Chemo- and Regioselective Functionalization Strategies

The naphthalene core possesses multiple positions for functionalization, making chemo- and regioselectivity a significant challenge. nih.govresearchgate.net Modern synthetic chemistry is focused on C-H activation strategies, which allow for the direct functionalization of the naphthalene ring without the need for pre-installed activating groups. nih.govanr.fr

Key areas of advancement include:

Directing Groups: Utilizing directing groups on the naphthalene scaffold can guide catalysts to functionalize a specific C-H bond with high precision. researchgate.netnih.govanr.fr For a molecule like this compound, the existing acetic acid group could potentially serve as an endogenous directing group to introduce further functionality at specific positions on the naphthalene ring.

Catalyst Control: The choice of metal catalyst and ligands can profoundly influence the regioselectivity of a reaction. nih.gov Research into palladium-catalyzed C-H halogenation, for example, has shown that selectivity can be switched between different positions on the naphthalene ring by modifying the reaction intermediates. researchgate.net

Selective Bromination: Achieving selective bromination is crucial. Studies on the bromination of naphthalene and its derivatives show that reaction conditions and the use of solid catalysts, such as montmorillonite (B579905) clay, can control the position of bromination, offering pathways to specific isomers. mdpi.comarkat-usa.orgresearchgate.net While some methods favor benzylic bromination, others can selectively functionalize the aromatic ring. cecri.res.in

These advanced strategies could enable the precise modification of this compound to create a library of novel derivatives with tailored properties.

Integration of Green Chemistry Principles in Synthesis and Transformations

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. researchgate.net The synthesis of this compound is an ideal candidate for the application of these principles, focusing on safer solvents, higher efficiency, and waste reduction. researchgate.net

Utilization of Environmentally Benign Solvents and Reaction Conditions

A primary goal of green chemistry is to replace hazardous organic solvents with safer alternatives. For naphthalene derivative synthesis, research has demonstrated the viability of using water as a reaction medium. For example, high-purity naphthalene bisimides have been synthesized quantitatively through hydrothermal condensation, completely avoiding the need for organic solvents and catalysts. rsc.org

Table 1: Comparison of Conventional vs. Green Solvents

| Solvent Class | Conventional Examples | Greener Alternatives | Rationale for Change |

|---|---|---|---|

| Chlorinated | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran, Ethyl acetate (B1210297) | Reduces toxicity and environmental persistence. |

| Aprotic Polar | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Dimethyl sulfoxide (B87167) (DMSO), Cyrene | Lower toxicity and derived from renewable sources. |

| Hydrocarbon | Benzene (B151609), Toluene, Hexane | Heptane, Cyclohexane, p-Cymene | Reduced neurotoxicity and carcinogenic potential. |

Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final product. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

To minimize waste, metrics such as Process Mass Intensity (PMI) are employed. PMI considers the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. rsc.orgresearchgate.net The ideal PMI is 1, meaning no waste is generated. In pharmaceutical manufacturing, PMI values can often be very high, so a key goal of green process development is to significantly reduce this number. mdpi.com

Exploration of Microwave and Photochemical Enhancements

Alternative energy sources can significantly improve the sustainability of chemical syntheses.

Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and lead to cleaner reactions with fewer side products. nih.govukm.myresearchgate.net This technique has been successfully applied to the synthesis of various functionalized naphthalenes, including naphthalenemonoimides and thionated naphthalene diimides. acs.orgacs.org

Photochemical Reactions: Photochemistry, using visible light as a clean energy source, provides novel pathways for chemical transformations. uni-regensburg.de Photochemical methods can enable unique reactions that are difficult to achieve through thermal means, often proceeding at room temperature without the need for transition-metal catalysts. uni-regensburg.de The photooxygenation of naphthalene and the functionalization of related aromatic systems demonstrate the potential of light-driven reactions in this area. researchgate.netrsc.org

Detailed Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The combination of advanced spectroscopic techniques and computational chemistry provides powerful tools for this purpose. researchgate.net

Spectroscopic Analysis: Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactions. This can help identify transient intermediates and byproducts, providing direct evidence for proposed reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms. acs.org DFT calculations can be used to:

Model the structures of reactants, transition states, and products. researchgate.netubc.camdpi.com

Calculate the energy barriers for different reaction pathways, helping to explain observed regioselectivity and reactivity. chemrevlett.comacs.org

Predict the electronic properties and spectra of molecules, aiding in their characterization. ubc.ca

For example, DFT studies on the oxidation of naphthalene have provided detailed insights into the reaction pathways and the factors controlling regioselectivity. acs.orgresearchgate.netcopernicus.orgcopernicus.org Similar computational and spectroscopic investigations into the synthesis and functionalization of this compound will be essential for future advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)naphthalene-1-acetic acid with high purity and yield?

- Methodological Answer : The synthesis typically involves bromination of methylnaphthalene derivatives followed by functionalization. For example, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 60–80°C ensures regioselective bromination at the methyl group . Subsequent oxidation of the methyl group to acetic acid can be achieved using potassium permanganate in acidic conditions or catalytic chromium trioxide. Yield optimization requires strict control of reaction time and stoichiometric ratios, as over-oxidation may lead to byproducts like naphthoic acids. Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H NMR should show a singlet for the bromomethyl group (~4.3 ppm) and a downfield-shifted carboxylic proton (~12 ppm). C NMR confirms the Br-CH (≈30 ppm) and carboxylic carbon (~170 ppm) .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 265.10 (CHBrO) .

- FTIR : Peaks at ~1700 cm (C=O stretch) and 600–650 cm (C-Br stretch) .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic activation in vivo vs. direct cell exposure in vitro). To reconcile:

- Conduct in vitro-in vivo extrapolation (IVIVE) using physiologically based kinetic (PBK) modeling to account for metabolic clearance and tissue distribution .

- Compare metabolite profiles via LC-MS in both systems; brominated naphthalenes often form reactive epoxides or glutathione conjugates in vivo, which may not be replicated in static cell cultures .

- Use primary human hepatocytes or S9 fractions to mimic human metabolic pathways and reduce species-specific variability .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Replace the bromomethyl group with fluorinated or azide groups to alter electrophilicity and improve membrane permeability (e.g., 2-(azidomethyl) derivatives for click chemistry applications) .

- Carboxylic Acid Modifications : Esterification (e.g., methyl esters) can enhance cellular uptake, while amide derivatives may target specific enzymes (e.g., histone deacetylases) .

- Biological Testing : Screen derivatives against bacterial biofilms (for antimicrobial SAR) or cancer cell lines (e.g., MTT assays) to correlate substituents with activity .

Q. What analytical methods are critical for assessing the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation at varying pH (3–10) using HPLC-UV to detect breakdown products like naphthalene-1-acetic acid .

- Photolysis : Expose to UV light (254 nm) and quantify degradation via GC-MS; brominated compounds often undergo debromination under UV .

- Soil Microcosm Experiments : Measure half-life in soil using C-labeled compound and liquid scintillation counting to track mineralization or bound residues .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the hepatotoxicity of this compound?

- Methodological Answer :

- In Vivo : Use Sprague-Dawley rats with doses ranging from 0.1–100 mg/kg (oral gavage). Assess liver enzymes (ALT, AST), histopathology, and glutathione depletion at 24/48/72-hour intervals .

- In Vitro : Treat HepG2 cells with 1–100 µM concentrations. Measure cytotoxicity (LDH release), oxidative stress (ROS via DCFH-DA), and mitochondrial dysfunction (JC-1 staining) .

- Statistical Analysis : Apply benchmark dose (BMD) modeling to identify the lowest observable adverse effect level (LOAEL) .

Q. What computational tools predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Software : Use Meteor Nexus or ADMET Predictor to simulate Phase I (oxidation, debromination) and Phase II (glucuronidation, sulfation) metabolism .

- Docking Studies : Perform molecular docking with CYP2E1 and CYP3A4 isoforms (using AutoDock Vina) to identify potential epoxidation sites .

- Validation : Compare predictions with in vitro microsomal incubation data (e.g., human liver microsomes + NADPH) analyzed via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.